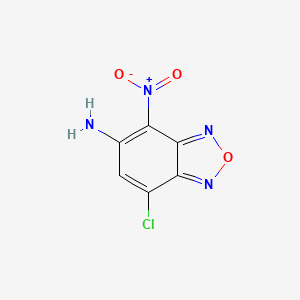

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine

Description

Structural Comparison Table

Electronic Property Trends

- Electrophilicity : NBD-Cl > this compound (due to Cl vs. NH₂ substituents)

- Fluorescence quantum yield : 0.18 (amine derivative) vs. 0.02 (NBD-Cl) in ethanol

- Solvatochromism : Amine derivative shows 25 nm bathochromic shift vs. NBD-Cl in polar solvents

The 5-amino group enables unique reactivity pathways, including:

Properties

IUPAC Name |

7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWTWPQGWLSURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370668 | |

| Record name | 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227199-11-3 | |

| Record name | 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves:

- Starting from 2,6-dichloroaniline , which undergoes transformation into 4-chlorobenzofurazan .

- Subsequent nitration of 4-chlorobenzofurazan to introduce the nitro group at the 4-position.

- Introduction of the amino group at the 5-position to yield the target compound.

This multi-step synthesis is well-documented in literature, particularly in the works of Ghosh and Whitehouse, who pioneered the nitration of chlorobenzofurazan derivatives to obtain the nitro-substituted benzoxadiazole compounds.

Detailed Synthetic Steps

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-chlorobenzofurazan | From 2,6-dichloroaniline via dichloronitrosobenzene intermediate | Controlled nitration and cyclization |

| 2 | Nitration of 4-chlorobenzofurazan | Use of nitrating agents such as nitric acid or mixed acid | Introduces nitro group at position 4 |

| 3 | Amination at position 5 | Amination reagents such as ammonia or amine sources under controlled conditions | Yields this compound |

This pathway ensures selective substitution and preserves the integrity of the benzoxadiazole ring system.

Research Findings on Preparation

Reaction Conditions and Yields

- The nitration step requires careful temperature control to avoid over-nitration or ring degradation.

- Amination typically proceeds under mild conditions to maintain the nitro and chloro substituents.

- The final compound exhibits good stability and can be isolated by crystallization or chromatographic purification.

Analytical and Practical Considerations

Purity Assessment

- Purity of the synthesized compound is critical for its performance as a derivatizing agent.

- Analytical techniques such as HPLC, UV-Vis spectroscopy, and fluorescence spectroscopy are employed to confirm purity and structural integrity.

Scale-Up and Industrial Preparation

- The synthetic route is amenable to scale-up due to the availability of starting materials and straightforward reaction steps.

- Industrial synthesis emphasizes reproducibility, yield optimization, and safe handling of nitrating agents.

Summary Table: Preparation Method Characteristics

| Aspect | Details |

|---|---|

| Starting Material | 2,6-Dichloroaniline |

| Key Intermediates | 4-Chlorobenzofurazan |

| Major Reactions | Nitration, Amination |

| Reaction Conditions | Controlled temperature, acidic nitration, mild amination |

| Purification | Crystallization, chromatography |

| Stability | Moisture stable, soluble in aqueous media |

| Yield | Moderate to high depending on reaction optimization |

| Application Relevance | Used as derivatizing agent in HPLC for amines and amino acids |

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as the nitro and chloro groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and thiols, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Scientific Research Applications

Fluorescent Probes

NBD-Cl is widely utilized as a fluorescent probe in microscopy and imaging techniques. Its strong fluorescence makes it suitable for biological imaging applications, enabling researchers to visualize cellular processes in real-time. The compound can be conjugated with biomolecules, enhancing its utility in tracking biological interactions.

Detection of Amines and Amino Acids

One of the prominent applications of NBD-Cl is in the derivatization of amines and amino acids for high-performance liquid chromatography (HPLC). The compound reacts with amines to form fluorescent derivatives, significantly improving detection limits. Studies have shown that NBD-Cl can effectively label various amino acids, allowing for their quantification in complex mixtures .

Antimicrobial Activity

Preliminary studies indicate that NBD-Cl exhibits antibacterial and antifungal activities . Research has demonstrated its potential as an antimicrobial agent against several pathogens, making it a candidate for further pharmacological exploration .

Inhibition of Glutathione S-transferases (GSTs)

NBD derivatives, including NBD-Cl, have been identified as potent inhibitors of glutathione S-transferases (GSTs), which are involved in detoxification processes within cells. This inhibition is particularly relevant in cancer research, as GSTs are often overexpressed in tumor cells, providing protection against apoptosis . The compound's ability to inhibit GSTs opens avenues for developing anticancer therapies.

Case Study 1: Fluorescent Labeling for Amino Acids

A study demonstrated the effectiveness of NBD-Cl in labeling amino acids for HPLC analysis. The reaction conditions were optimized to achieve high sensitivity and specificity, allowing for the detection of amino acids at concentrations as low as 5 μg/mL .

| Amino Acid | Detection Limit (μg/mL) | Reaction Time (min) |

|---|---|---|

| Glutamate | 5 | 5 |

| GABA | 10 | 5 |

| Glycine | 15 | 5 |

Case Study 2: Anticancer Activity

Research on NBD derivatives has shown promising results in inhibiting cancer cell proliferation by targeting GSTs. For instance, one derivative was found to induce apoptosis in various cancer cell lines at low concentrations (sub-micromolar levels), suggesting potential therapeutic applications .

Summary of Applications

The diverse applications of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine highlight its significance in scientific research:

- Fluorescent Probes : Used extensively in biological imaging.

- Amino Acid Detection : Enhances HPLC sensitivity through derivatization.

- Antimicrobial Agent : Exhibits activity against various pathogens.

- GST Inhibition : Potential role in cancer therapy through enzyme inhibition.

Mechanism of Action

The mechanism of action of 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with nucleophiles through nucleophilic substitution reactions. The electron-withdrawing nitro and chloro groups make the compound highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various applications, including the labeling of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-7-nitro-2,1,3-benzoxadiazole: Similar in structure but lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.

7-Chloro-2,1,3-benzoxadiazol-4-amine: Similar in structure but lacks the nitro group, affecting its reactivity and applications.

7-Chloro-N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine: A methylated derivative with different reactivity and applications.

Uniqueness

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both nitro and amino groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications .

Biological Activity

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine (NBD-Cl) is a chemical compound that has garnered attention for its notable biological activities and applications in various scientific fields. This compound is particularly recognized for its fluorescent properties, which make it a valuable tool in biochemical research and analytical chemistry.

Chemical Structure and Properties

The compound's structure includes a benzoxadiazole core with a chlorine atom and a nitro group attached, contributing to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 202.56 g/mol.

NBD-Cl plays a significant role in biochemical reactions, particularly as a fluorescent reagent. It interacts with free sulfhydryls and N-terminal residues in proteins, making it an effective tool for labeling and detecting biomolecules. Its ability to alter cell signaling pathways and gene expression has been documented, suggesting its potential for modulating cellular metabolism and oxidative stress responses.

Biological Activity Overview

The biological activities of NBD-Cl can be categorized into several key areas:

- Fluorescent Probes : NBD-Cl is widely used as a fluorescent probe in biological imaging due to its strong fluorescence properties. This application is critical in visualizing cellular components and processes.

- Antibacterial and Antifungal Properties : Preliminary studies have indicated that NBD-Cl exhibits antibacterial and antifungal activities, positioning it as a candidate for further pharmacological exploration.

- Interaction with Biological Macromolecules : The compound's interactions with various biological targets have been investigated. For instance, it has shown the ability to bind to enzymes or receptors, modulating their activity and leading to diverse biological effects .

Case Studies

- Fluorescent Tagging of Amines : A study demonstrated the use of NBD-Cl for tagging amines in analytical chemistry. The compound was utilized to derivatize amines for high-performance liquid chromatography (HPLC), enhancing detection sensitivity .

- Cellular Effects on Enzyme Activity : Research indicated that NBD-Cl influences the activity of enzymes involved in oxidative stress responses. This modulation can impact cellular redox states, which are crucial for maintaining cellular health.

- Nucleophilic Substitution Reactions : NBD-Cl participates in nucleophilic substitution reactions, forming stable adducts with target molecules. These reactions are essential for synthesizing analogs with modified properties for specific applications .

Data Table: Summary of Biological Activities

Q & A

Q. What are the primary research applications of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine in analytical chemistry?

This compound, also known as NBD-chloride, is widely used as a fluorogenic labeling reagent for detecting amino acids, sulfonamides, and alkaloids. Its strong fluorescence upon reaction with primary amines makes it valuable in high-performance liquid chromatography (HPLC) for pre- or post-column derivatization. For example, similar derivatives like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole have been employed to enhance detection sensitivity in amino acid analysis .

Q. What synthetic methodologies are commonly employed to prepare benzoxadiazole derivatives like this compound?

Synthesis typically involves cyclization reactions using phosphoryl chloride (POCl₃) or other dehydrating agents. For instance, analogous compounds such as 1,2,3-dithiazoles are synthesized via condensation of substituted hydrazides with POCl₃ at elevated temperatures (~120°C). This method ensures high regioselectivity for the nitro and chloro substituents .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in airtight containers at 2–8°C, protected from light and moisture. Safety guidelines emphasize avoiding heat sources and incompatible reagents (e.g., strong oxidizers). USP Reference Standards recommend handling with technical expertise due to its sensitivity to environmental degradation .

Advanced Research Questions

Q. What challenges arise when using this compound in fluorescence-based assays, and how can they be mitigated?

Fluorescence quenching due to solvent polarity or intermolecular interactions is a common issue. Solvatochromic studies of related benzoxadiazole fluorophores suggest optimizing solvent systems (e.g., using non-polar aprotic solvents) and adjusting pH to stabilize the excited state. Additionally, covalent conjugation to target molecules (e.g., proteins) can reduce background noise .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro and chloro groups activate the benzoxadiazole ring toward nucleophilic attack at the 5-amine position. Computational studies on similar systems (e.g., 1,2,3-dithiazoles) reveal that substituent effects modulate reaction rates and regioselectivity. For example, nitro groups enhance electrophilicity, favoring reactions with thiols or amines under mild conditions .

Q. What analytical techniques are critical for characterizing intermediates and byproducts during the synthesis of this compound?

Key techniques include:

- Single-crystal X-ray diffraction to confirm molecular geometry (e.g., bond angles and torsion angles, as shown for structurally related benzothiadiazoles) .

- IR and NMR spectroscopy to track functional group transformations, such as the disappearance of hydrazide peaks during cyclization .

- Mass spectrometry to identify unexpected byproducts, such as chlorinated derivatives formed under harsh reaction conditions .

Q. How can researchers resolve contradictions in reported biological activities of benzoxadiazole derivatives?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent, or cell lines). A systematic approach involves:

- Replicating experiments using standardized protocols (e.g., USP Reference Standards for purity validation) .

- Conducting structure-activity relationship (SAR) studies to isolate the effects of substituents (e.g., comparing nitro vs. methoxy groups) .

Methodological Considerations

Q. What strategies improve the yield of this compound in multi-step syntheses?

Q. How can surface interactions impact the reactivity of this compound in heterogeneous catalysis or material science applications?

Studies on indoor surface chemistry suggest that adsorption onto silica or polymer matrices alters its electronic properties, potentially reducing reactivity. Advanced microspectroscopic techniques (e.g., Raman imaging) can monitor surface-specific degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.